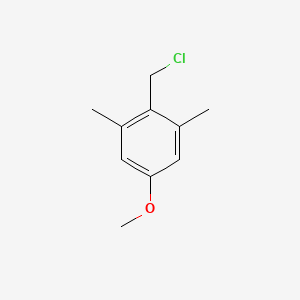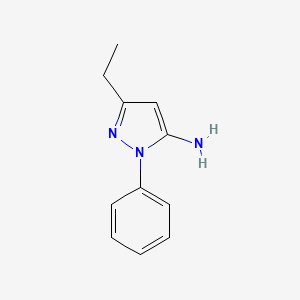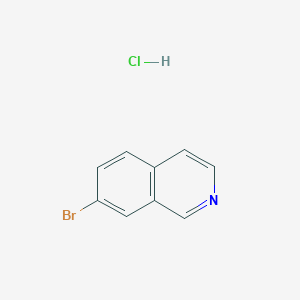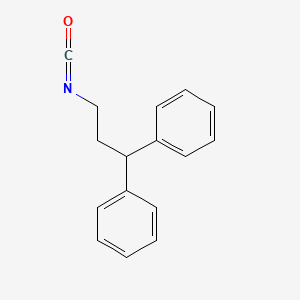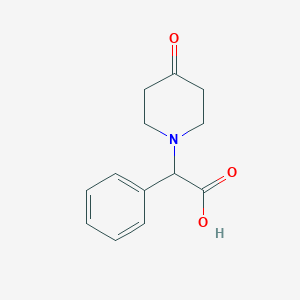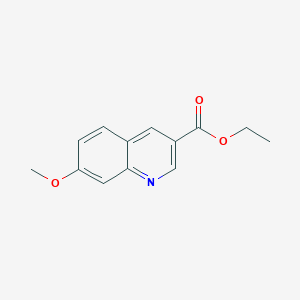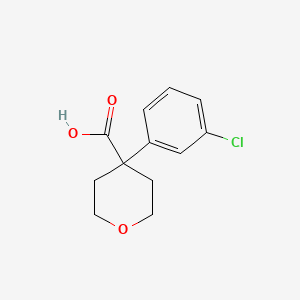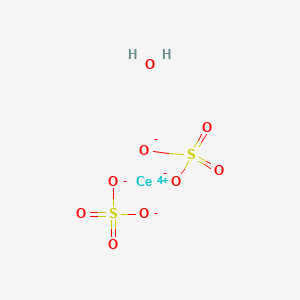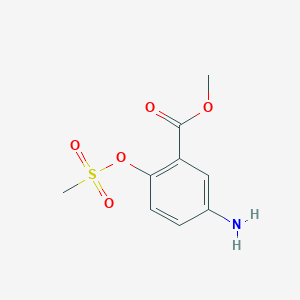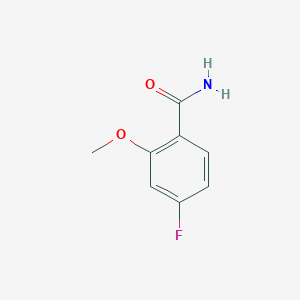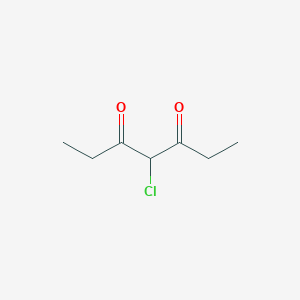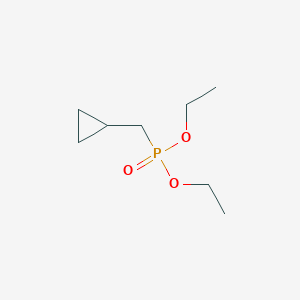
Phosphonate de cyclopropylméthyle de diéthyle
Vue d'ensemble
Description
Diethyl cyclopropylmethyl phosphonate is an organophosphorus compound with the molecular formula C8H17O3P. It is characterized by the presence of a cyclopropylmethyl group attached to a phosphonate moiety. This compound is known for its unique structural properties, including intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .
Applications De Recherche Scientifique
Diethyl cyclopropylmethyl phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Diethyl cyclopropylmethyl phosphonate, also known as Diethyl (cyclopropylmethyl)phosphonate or diethoxyphosphorylmethylcyclopropane, is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The compound features an intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring . This structural characteristic may influence its interaction with its targets.
Biochemical Pathways
Phosphonates, including Diethyl cyclopropylmethyl phosphonate, are involved in various biochemical pathways. They are synthesized from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase, a common reaction in the biosynthetic pathway . The downstream effects of these pathways are diverse, given the wide range of bioactive products that contain phosphonates .
Pharmacokinetics
The compound’s molecular weight (19219) and its physical properties such as boiling point and density may influence its pharmacokinetic profile.
Result of Action
Given its structural characteristics and the known properties of phosphonates, it may exhibit biological activities by inhibiting metabolic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Another method involves the metal-mediated coupling with dialkyl phosphite . These methods are efficient and lead to the formation of symmetric phosphonates.
Industrial Production Methods
In industrial settings, the preparation of diethyl cyclopropylmethyl phosphonate can involve the chlorination of phosphonic acid esters with classical acid activation, followed by substitution with various nucleophiles . This method allows for the production of mixed phosphonates under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl cyclopropylmethyl phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The compound can undergo substitution reactions with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for chemoselective activation, oxalyl chloride for chlorination, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include alkyldichlorophosphine, phosphonic acids, and phosphine oxides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl cyclopropylmethyl phosphonate include:
- Diethyl phosphonate
- Diethyl isobutyl phosphonate
- Diethyl n-butane phosphonate
Uniqueness
Diethyl cyclopropylmethyl phosphonate is unique due to its cyclopropylmethyl group, which imparts distinct structural and reactivity properties. The intramolecular hydrogen bonding via “banana” bonds is a notable feature that sets it apart from other phosphonates .
Propriétés
IUPAC Name |
diethoxyphosphorylmethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHIFQWGROIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584508 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863975-37-5 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
